Melting Point as an Indicator of Molecular Packing: 4-Fluoro-3-hydroxybenzonitrile vs. Non-Fluorinated, Regioisomeric, and Halogen-Substituted Analogs
The melting point of 4-fluoro-3-hydroxybenzonitrile is measured at 69–72 °C by multiple commercial suppliers . In contrast, the non-fluorinated analog 3-hydroxybenzonitrile melts at 78–81 °C, a difference of approximately 6–12 °C . The regioisomer 3-fluoro-4-hydroxybenzonitrile exhibits a substantially higher melting point of 133–135 °C, nearly double that of the target compound . The 4-chloro analog 4-chloro-3-hydroxybenzonitrile is reported as a solid but without a published narrow melting range in the accessed sources, indicating different solid-state packing behavior . The 4-fluoro-3-methoxy analog (phenol protected as methyl ether) melts at 108–110 °C, approximately 36–41 °C higher than the target free phenol .
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 69–72 °C |
| Comparator Or Baseline | 3-Hydroxybenzonitrile: 78–81 °C; 3-Fluoro-4-hydroxybenzonitrile: 133–135 °C; 4-Fluoro-3-methoxybenzonitrile: 108–110 °C; 4-Chloro-3-hydroxybenzonitrile: solid (no narrow mp reported) |
| Quantified Difference | Target mp is 6–12 °C lower than the non-fluorinated analog, 61–66 °C lower than the regioisomer, and 36–41 °C lower than the methyl-ether analog. |
| Conditions | Vendor-reported melting points; literature values from Sigma-Aldrich, Chem-Impex, and CAS Common Chemistry databases. |
Why This Matters
A lower and sharply defined melting point facilitates purification by crystallization and can simplify solid-form screening during early drug development, directly influencing procurement decisions for kilogram-scale synthesis programs.
- [1] CAS Common Chemistry. 4-Fluoro-3-methoxybenzonitrile – Property Summary. https://commonchemistry.cas.org (accessed 2025). View Source
